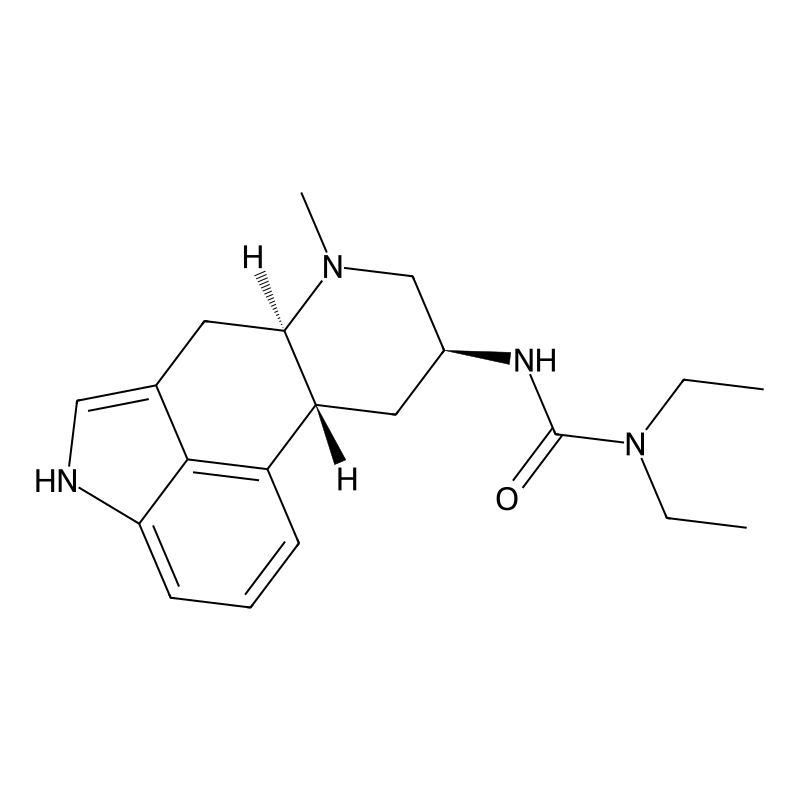Terguride
Catalog No.
S597455
CAS No.
37686-84-3
M.F
C₂₀H₂₈N₄O
M. Wt
340.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
37686-84-3
Product Name
Terguride
IUPAC Name
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Molecular Formula
C₂₀H₂₈N₄O
Molecular Weight
340.5 g/mol
InChI
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1
InChI Key
JOAHPSVPXZTVEP-YXJHDRRASA-N
SMILES
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Solubility
14.1 [ug/mL]
Synonyms
N,N-Diethyl-N’-[(8α)-6-methylergolin-8-yl]urea; (+)-(5R,8S,10R)-Terguride; (+)-Terguride; (5R,8S,10R)-Terguride; 6-Methyl-8α-(diethylcarbamoylamino)ergoline; 9,10α-Dihydrolisuride; N,N-Diethyl-N’-(D-6-methyl-10α-isoergolin-8-yl)urea; TDHL; Tergurid;
Canonical SMILES
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Isomeric SMILES
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C
Understanding Dopamine Function:
Dopamine Receptor Interactions
Studies using in vitro binding techniques have shown that terguride interacts with various dopamine (D) and serotonin (5-HT) receptors in the brain. It has a high affinity for D2, 5-HT1A, 5-HT2, alpha1, and alpha2 receptors, suggesting its potential role in modulating both dopamine and serotonin signaling [].
Behavioral Studies in Animals
Research using animal models has explored the behavioral effects of terguride. At low doses, it induces behaviors like hypomotility and yawning, similar to other D2 agonists, but unlike them, it doesn't cause hyperactivity or stereotypies []. These findings suggest its potential for studying specific aspects of dopamine receptor activation.
Parkinson's Disease Research:
- Prolactin Suppression: Studies have investigated terguride's ability to suppress prolactin, a hormone regulated by dopamine. In Parkinson's disease patients treated with levodopa, terguride significantly lowered prolactin levels, indicating its potential role in managing levodopa-induced hyperprolactinemia, a side effect of the treatment [].
Investigating Vigilance Regulation:
- Electroencephalographic Studies: Research using electroencephalogram (EEG) has explored terguride's effects on brain activity related to vigilance, the state of alertness. In elderly subjects, terguride administration led to changes in EEG patterns suggesting a potential role in normalizing vigilance, possibly by resolving pre-existing abnormalities [].
Discriminative Stimulus Studies:
- Drug Discrimination Training: Studies have used terguride to train animals to differentiate it from other drugs. Rats trained to discriminate terguride from other compounds showed specific responses to the drug, suggesting its potential application in understanding the subjective effects of dopamine receptor activation [].
XLogP3
2.5
UNII
21OJT43Q88
Related CAS
37686-85-4 (maleate[1:1])
GHS Hazard Statements
Aggregated GHS information provided by 63 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.41%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.41%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.41%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (98.41%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Dopamine Agonists
ATC Code
G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CB - Prolactine inhibitors
G02CB06 - Terguride
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CB - Prolactine inhibitors
G02CB06 - Terguride
KEGG Target based Classification of Drugs
G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]
Pictograms

Acute Toxic
Other CAS
37686-84-3
Wikipedia
Terguride
Use Classification
Human drugs -> Rare disease (orphan)
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








